N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide
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Overview
Description
The compound contains a 1,3-oxazinan-2-yl group, a sulfonyl group attached to a 2,5-dimethylphenyl ring, and an isopentyl group attached to an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and oxalamide groups. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
- Novel sulfonamide derivatives have been synthesized, characterized, and evaluated for various biological activities. These compounds are part of broader research into sulfonamides and their derivatives for potential therapeutic applications (Fahim & Shalaby, 2019). Another study focuses on the synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates and diketene, highlighting a route to functionalized derivatives (Alizadeh et al., 2008).
Molecular Docking and Theoretical Studies
- In-depth molecular docking and Density Functional Theory (DFT) calculations were performed on novel benzenesulfonamide derivatives to evaluate their potential interactions with biological targets, providing insights into their potential therapeutic uses (Fahim & Shalaby, 2019). This approach is critical in drug design, allowing researchers to predict how novel compounds might interact with specific proteins or enzymes involved in disease pathways.
Antibacterial and Antiviral Activities
- Research into indolyl aryl sulfones (IASs) includes the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Derivatives of IASs have shown significant activity against wild-type HIV-1 and drug-resistant mutants, demonstrating the potential of sulfonamide derivatives in antiviral therapy (Silvestri & Artico, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-14(2)8-9-21-19(24)20(25)22-13-18-23(10-5-11-28-18)29(26,27)17-12-15(3)6-7-16(17)4/h6-7,12,14,18H,5,8-11,13H2,1-4H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHYTTRCEIPHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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